molecular formula C12H26N2O2 B13803021 Tert-butyl 3-aminopropyl(butylcarbamate

Tert-butyl 3-aminopropyl(butylcarbamate

Cat. No.: B13803021
M. Wt: 230.35 g/mol
InChI Key: NTOQTDPBGNSKAN-UHFFFAOYSA-N
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Description

Evolution of Amine Protecting Group Strategies in Research

The protection of amines has been a long-standing challenge in organic synthesis. Amines are nucleophilic and basic, making them susceptible to a wide range of reagents, which can lead to undesired side reactions during multi-step syntheses. researchgate.netlibretexts.org Early strategies for masking amine reactivity were often straightforward but limited in scope. For instance, protonation of the amine with an acid to form an ammonium (B1175870) salt can reduce its nucleophilicity. libretexts.org However, this method is incompatible with many reaction conditions, particularly those requiring basic or neutral environments. libretexts.org

The advent of peptide synthesis created a significant demand for more sophisticated and reliable amine-protecting groups. libretexts.org This field required strategies that allowed for the sequential formation of amide bonds without affecting other reactive sites. This led to the development of acyl-type protecting groups, which convert the amine into a less reactive amide or carbamate (B1207046). wikipedia.org A crucial concept that evolved from this research is "orthogonality," which refers to the use of multiple protecting groups in a single molecule that can be removed under distinct conditions. total-synthesis.commasterorganicchemistry.com This principle allows for the deprotection of one functional group while others remain intact, a critical requirement for the synthesis of complex biomolecules and pharmaceuticals. masterorganicchemistry.com This led to a diverse toolkit of protecting groups labile to different conditions, such as acid, base, or catalytic hydrogenation. total-synthesis.commasterorganicchemistry.com

Contextualization of the Boc Group within Synthetic Methodologies

Among the array of amine protecting groups, the tert-butyloxycarbonyl (Boc) group is arguably one of the most widely employed in non-peptide chemistry. jk-sci.com It functions by converting the amine into a carbamate, which significantly tempers its basicity and nucleophilicity. chemistrysteps.com

Installation and Removal of the Boc Group

Process Typical Reagents Mechanism
Protection Di-tert-butyl dicarbonate (B1257347) (Boc₂O), often with a base like triethylamine (B128534) (TEA) or sodium hydroxide (B78521). total-synthesis.comjk-sci.comThe amine acts as a nucleophile, attacking one of the carbonyl carbons of the Boc anhydride (B1165640) in a nucleophilic acyl substitution reaction. jk-sci.com
Deprotection Strong acids such as trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or hydrochloric acid (HCl) in methanol (B129727). wikipedia.orgThe process is initiated by protonation of the carbamate's carbonyl oxygen. This triggers the fragmentation of the group into a stable tert-butyl cation (which typically forms isobutene), carbon dioxide, and the regenerated free amine. total-synthesis.comchemistrysteps.com

The Boc group's popularity stems from its distinct stability profile. It is resistant to basic conditions, many nucleophiles, and catalytic hydrogenation. total-synthesis.com This stability makes it orthogonal to other common amine protecting groups, such as the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and the benzyloxycarbonyl (Cbz) group, which is cleaved by hydrogenolysis. total-synthesis.com This orthogonality is a key advantage in complex synthetic routes, including solid-phase peptide synthesis (SPPS), where precise, sequential deprotection is necessary. total-synthesis.com Furthermore, the byproducts of Boc deprotection—isobutene and carbon dioxide—are volatile gases, which simplifies the purification of the final product. quora.com

Significance of N-Boc-1,3-Propanediamine as a Versatile Intermediate in Academic Research

N-Boc-1,3-propanediamine, also known as tert-butyl (3-aminopropyl)carbamate, is a commercially available diamine in which one of the two primary amino groups is selectively protected by a Boc group. cymitquimica.comclearsynth.com This differential protection renders it a highly valuable and versatile building block in synthetic chemistry. The presence of a reactive primary amine at one end and a protected amine at the other allows for regioselective functionalization. The free amine can undergo a variety of chemical transformations, such as alkylation, acylation, or participation in coupling reactions, while the Boc-protected amine remains inert. Following the desired modification, the Boc group can be readily removed under acidic conditions to liberate the second primary amine for further reactions.

The synthesis of N-Boc-1,3-propanediamine is typically achieved through the careful mono-addition of di-tert-butyl dicarbonate to an excess of 1,3-propanediamine. chemicalbook.com

Properties of N-Boc-1,3-propanediamine

PropertyValue
Chemical Formula C₈H₁₈N₂O₂ medkoo.com
Molecular Weight 174.24 g/mol medkoo.com
Appearance Colorless to pale yellow liquid or solid cymitquimica.com
Boiling Point 203 °C chemicalbook.com
Melting Point 22 °C chemicalbook.com
Density 0.998 g/mL at 20 °C chemicalbook.com

The utility of this intermediate is demonstrated across various areas of academic research. It is a key component in the synthesis of complex organic molecules, including pharmaceuticals, materials, and biological probes.

Selected Research Applications of N-Boc-1,3-propanediamine

Area of Research Specific Application Significance Reference
Medicinal Chemistry Synthesis of lipophilic-vancomycin-carbohydrate conjugates.Development of new antibacterial agents to combat vancomycin-resistant bacteria.
Bioorganic Chemistry Preparation of spermidine (B129725) analogues.Spermidine and its analogues are crucial polyamines involved in cell growth and proliferation, making them important targets for biological studies. chemicalbook.com
Synthetic Methodology Synthesis of novel sulfonamide derivatives.Exploration of new compounds with unique electrochemical and complexation properties for potential biochemical applications.
Catalysis Used in Suzuki coupling reactions.Serves as a versatile building block for constructing complex molecular scaffolds through carbon-carbon bond formation. medkoo.commedchemexpress.com
Materials Science Synthesis of novel polymers and resins.The diamine structure is useful for creating high-performance materials with specific mechanical and thermal properties. sincerechemicals.com
Organic Synthesis Substrate in studies of direct α-alkylation of primary amines.Facilitates the development of new synthetic methods for selective C-H functionalization.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H26N2O2

Molecular Weight

230.35 g/mol

IUPAC Name

tert-butyl N-(3-aminopropyl)-N-butylcarbamate

InChI

InChI=1S/C12H26N2O2/c1-5-6-9-14(10-7-8-13)11(15)16-12(2,3)4/h5-10,13H2,1-4H3

InChI Key

NTOQTDPBGNSKAN-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCN)C(=O)OC(C)(C)C

Origin of Product

United States

Synthetic Methodologies for N Boc 1,3 Propanediamine and Its N Substituted Analogues

Direct N-tert-Butyloxycarbonylation of Diamines

The direct reaction of a diamine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) is the most straightforward approach to forming the carbamate (B1207046). However, controlling the reaction to prevent the formation of the di-protected byproduct is a significant challenge. Research has focused on optimizing reaction conditions, solvent systems, and catalytic methods to improve the yield and selectivity of the desired mono-protected product.

Optimization of Reaction Conditions and Solvent Systems (e.g., Glycerol)

The choice of solvent and reaction conditions plays a crucial role in the outcome of N-tert-butyloxycarbonylation. Standard procedures often involve dissolving the 1,3-propanediamine in a solvent like dichloromethane (B109758) (DCM) and slowly adding a solution of di-tert-butyl dicarbonate at a reduced temperature (e.g., 0 °C) before allowing the reaction to proceed at room temperature. chemicalbook.com

In the pursuit of greener and more efficient chemical processes, various solvent systems have been investigated. A notable development is the use of glycerol (B35011) as a recyclable and environmentally benign solvent. rsc.org A catalyst-free protocol for the chemoselective N-Boc protection of various amines, including diamines, has been successfully developed using glycerol at room temperature. rsc.org This method is advantageous due to its operational simplicity, rapid reaction times, and high selectivity, avoiding common side products like isocyanates or N,N-di-Boc derivatives. rsc.org

Other solvent systems have also been explored. Catalyst-free protection has been achieved with high efficiency in water or a water-acetone mixture. nih.gov These aqueous systems leverage the unique properties of water to promote the reaction, offering an eco-friendly alternative to traditional organic solvents. nih.gov The choice of solvent can significantly impact the reaction, with studies showing that apolar solvents can sometimes lead to the precipitation of reagents or products, complicating the synthesis.

Investigation of Catalytic Systems for Carbamate Formation

While many N-tert-butyloxycarbonylation reactions can proceed without a catalyst, several catalytic systems have been developed to enhance reaction rates and selectivity. These catalysts often work by activating the di-tert-butyl dicarbonate, making it more susceptible to nucleophilic attack by the amine.

Examples of effective catalysts include:

Iodine : A catalytic amount of iodine can facilitate the protection of various amines under solvent-free conditions at ambient temperatures. organic-chemistry.org

Ionic Liquids : 1-Alkyl-3-methylimidazolium-based ionic liquids have been shown to catalyze the N-Boc protection with excellent chemoselectivity. The proposed mechanism involves the electrophilic activation of Boc₂O through hydrogen bonding with the ionic liquid cation. organic-chemistry.org

Solid Acids : Reusable solid acid catalysts, such as perchloric acid adsorbed on silica (B1680970) gel (HClO₄–SiO₂), have proven to be highly efficient for chemoselective N-tert-butoxycarbonylation under solvent-free conditions. organic-chemistry.org

It is important to distinguish these catalysts, which facilitate the reaction of an amine with Boc₂O, from catalytic systems like palladium-catalyzed C-N coupling, which are used to form the amine bond itself rather than the carbamate.

Strategies for Selective Mono-Protection of Diamines

Achieving selective mono-protection of a symmetric diamine like 1,3-propanediamine is inherently difficult due to the equal reactivity of the two primary amine groups. The primary challenge is preventing the second amino group from reacting after the first has been protected, which leads to the formation of the di-protected species. Several strategies have been developed to overcome this.

Exploration of Reagent Stoichiometry and Addition Sequences

A common and simple strategy to favor mono-protection is to use a large excess of the diamine relative to the di-tert-butyl dicarbonate. chemicalbook.com By ensuring the diamine is the abundant reagent, the probability of a Boc₂O molecule encountering an already mono-protected diamine is statistically reduced. A typical procedure might involve using a tenfold excess of 1,3-propanediamine. chemicalbook.com After the reaction, the unreacted diamine must be separated from the mono-Boc-protected product.

A more refined and highly effective strategy involves a sequential addition sequence where the diamine is first converted into its mono-hydrochloride salt. By adding one equivalent of an acid (such as HCl, or an in-situ source like trimethylsilyl (B98337) chloride), one of the two amino groups is protonated and deactivated. The subsequent addition of di-tert-butyl dicarbonate results in the selective protection of the remaining free amino group. This "one-pot" procedure can produce the mono-protected product in high yields after a final basic workup to neutralize the salt.

Diamine SubstrateAcid SourceYield of Mono-Boc Product
Cyclohexane-1,2-diamineMe₃SiCl66%
1,2-Diphenylethyl-1,2-diamineMe₃SiCl45%
1,3-PropanediamineMe₃SiCl75%
1,4-DiaminobutaneMe₃SiCl87%

This table presents data on the yields of mono-Boc protected diamines using an in-situ acid protection strategy.

Differential Reactivity Control in Multi-Amine Systems

In unsymmetrical diamines, the intrinsic difference in the basicity and steric environment of the amino groups can be exploited to achieve selective protection. For instance, in a diamine containing both a primary amine on a primary carbon and a primary amine on a secondary carbon, the less sterically hindered and often more nucleophilic amine on the primary carbon can be selectively protected.

The mono-protonation strategy is particularly effective for controlling differential reactivity. The more basic amino group will be preferentially protonated by the single equivalent of acid, rendering it non-nucleophilic. The subsequent N-tert-butyloxycarbonylation then occurs selectively at the less basic, unprotonated amino group. This principle allows for predictable and high-yield synthesis of specific mono-protected isomers from complex, unsymmetrical diamines.

Synthesis of N-Alkyl-N-Boc-1,3-Propanediamine Derivatives

The synthesis of N-alkylated derivatives, such as tert-butyl 3-aminopropyl(butyl)carbamate, requires the introduction of an alkyl group onto one of the nitrogen atoms. This can be achieved through several synthetic routes. One common method is the N-alkylation of the mono-Boc protected 1,3-propanediamine. However, a more efficient and elegant approach is a one-pot tandem reaction that combines direct reductive amination with N-Boc protection. nih.gov

This tandem procedure involves reacting a primary amine with an aldehyde to form an imine intermediate in situ. Without isolation, a reducing agent and di-tert-butyl dicarbonate are added to the mixture. The imine is reduced to a secondary amine, which is immediately trapped and protected by the Boc₂O present in the reaction, preventing common side reactions like over-alkylation. nih.gov

For the synthesis of tert-butyl 3-aminopropyl(butyl)carbamate, this could involve the reaction of tert-butyl (3-aminopropyl)carbamate with butyraldehyde (B50154), followed by reduction. An even more direct one-pot synthesis would start with 1,3-propanediamine and butyraldehyde. The resulting N-butyl-1,3-propanediamine intermediate would then be selectively protected at the more sterically accessible primary amine. However, the most versatile one-pot method involves reacting a primary amine (like methyl 7-aminoheptanoate) with an aldehyde in the presence of sodium triacetoxyborohydride (B8407120) (STAB) as the reducing agent and Boc₂O. nih.gov This cleanly affords the N-alkyl, N-Boc protected product in high yield. nih.gov

AldehydeAmineProduct Yield
3-Methoxybenzaldehyde4-Phenylbutylamine87%
BenzaldehydeMethyl 7-aminoheptanoate90%
ValeraldehydeBenzylamine85%
PiperonalMethyl 7-aminoheptanoate92%

This table shows representative yields for the one-pot tandem direct reductive amination/N-Boc protection to form N-Boc protected secondary amines. nih.gov

Incorporation of Alkyl Moieties (e.g., methyl, isopropyl)

A primary and highly effective method for introducing alkyl groups onto the free amino group of N-Boc-1,3-propanediamine is through direct reductive amination. masterorganicchemistry.comlibretexts.org This strategy avoids the common problem of overalkylation that can occur with direct alkylation using alkyl halides. masterorganicchemistry.com The process typically involves a two-step sequence performed in a single pot: the formation of an imine intermediate followed by its in-situ reduction. masterorganicchemistry.comnih.gov

The reaction is initiated by treating N-Boc-1,3-propanediamine with an appropriate aldehyde or ketone. For instance, to introduce a methyl group, formaldehyde (B43269) is used, while acetone (B3395972) would be the precursor for an isopropyl group. This initial reaction forms a Schiff base or imine. Subsequently, a reducing agent is added to reduce the C=N double bond to a C-N single bond, yielding the desired N-alkylated product.

Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is a commonly employed reducing agent for this transformation due to its mild nature and selectivity for imines over carbonyl groups. masterorganicchemistry.comnih.gov Other reducing agents such as sodium cyanoborohydride (NaBH₃CN) can also be utilized. masterorganicchemistry.comlibretexts.org The general applicability of reductive amination allows for the synthesis of a wide array of N-substituted analogues of N-Boc-1,3-propanediamine.

A typical procedure involves stirring N-Boc-1,3-propanediamine with the chosen aldehyde (e.g., butyraldehyde for an N-butyl group) in a suitable solvent like dichloromethane (CH₂Cl₂) or methanol (B129727) (MeOH). After a period to allow for imine formation, the reducing agent is added to complete the reaction. The versatility of this method is highlighted by its compatibility with a broad range of aldehydes and primary amines. nih.gov

Table 1: Examples of Reagents for N-Alkylation via Reductive Amination

Desired Alkyl GroupCarbonyl CompoundResulting Product Name
MethylFormaldehydetert-Butyl (3-(methylamino)propyl)carbamate
IsopropylAcetonetert-Butyl (3-(isopropylamino)propyl)carbamate
ButylButyraldehydetert-Butyl (3-(butylamino)propyl)carbamate
BenzylBenzaldehydetert-Butyl (3-(benzylamino)propyl)carbamate

Mechanistic Insights into Alkylation Reactions

The mechanism of reductive amination is a well-understood process that leverages the reactivity of the carbonyl group and the nucleophilicity of the primary amine. masterorganicchemistry.com The reaction proceeds through two main stages:

Imine/Iminium Ion Formation: The primary amine of N-Boc-1,3-propanediamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. This is followed by a proton transfer and the elimination of a water molecule to form a neutral imine (Schiff base). In the presence of an acid catalyst or under acidic conditions, the imine nitrogen can be protonated to form a more electrophilic iminium ion.

Hydride Reduction: A reducing agent, such as sodium triacetoxyborohydride (STAB), delivers a hydride ion (H⁻) to the electrophilic carbon of the imine or iminium ion. nih.gov This nucleophilic attack breaks the C=N π-bond and forms the new carbon-hydrogen bond, resulting in the final N-alkylated secondary amine.

A key challenge in the alkylation of primary amines is the potential for overalkylation, where the newly formed secondary amine reacts further with the aldehyde and reducing agent to form a tertiary amine. nih.gov However, the use of the Boc protecting group on one of the amine functions helps to sterically and electronically hinder further reaction at that site. Furthermore, careful control of stoichiometry and the choice of a mild reducing agent like STAB, which is less reactive towards aldehydes and ketones, helps to favor the formation of the desired mono-alkylated product. masterorganicchemistry.com The presence of the Boc group on the secondary amine formed after the initial alkylation can also trap the product, preventing it from participating in further nucleophilic additions. nih.gov

Multicomponent Reaction Approaches Incorporating N-Boc-1,3-Propanediamine

Multicomponent reactions (MCRs) offer an efficient synthetic route by combining three or more reactants in a single step to form a complex product, adhering to the principles of green chemistry through high atom economy and step efficiency. nih.govnih.gov N-Boc-1,3-propanediamine, with its available primary amine, is a suitable candidate for certain isocyanide-based MCRs, such as the Ugi four-component reaction (Ugi-4CR). nih.gov

The Ugi reaction typically involves an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide. nih.gov In this context, N-Boc-1,3-propanediamine would serve as the amine component. The reaction proceeds through the formation of an imine from the amine and the carbonyl compound. This imine is then protonated by the carboxylic acid and attacked by the nucleophilic isocyanide. A subsequent intramolecular acyl transfer (Mumm rearrangement) of the carboxylate anion onto the resulting nitrilium ion intermediate yields the final α-acetamido carboxamide product. nih.gov

While the Passerini three-component reaction (P-3CR) is another prominent isocyanide-based MCR, it classically involves a carboxylic acid, a carbonyl compound, and an isocyanide, and therefore does not directly incorporate an amine component like N-Boc-1,3-propanediamine. wikipedia.orgmdpi.comnih.gov The utility of N-Boc-1,3-propanediamine in MCRs is thus primarily associated with reactions like the Ugi-4CR, which can generate highly diverse and complex molecular scaffolds in a single, efficient step. mdpi.com

Synthetic Routes to Halogenated Boc-Protected Aminopropyl Intermediates

Halogenated Boc-protected aminopropyl intermediates, such as tert-butyl (3-bromopropyl)carbamate and tert-butyl (3-chloropropyl)carbamate, are valuable synthetic precursors. The halogen atom serves as a good leaving group for nucleophilic substitution reactions, allowing for the subsequent introduction of various functional groups. chemicalbook.comtargetmol.com

The most common and direct synthesis of these intermediates involves the reaction of the corresponding 3-halopropylamine hydrohalide salt with di-tert-butyl dicarbonate (Boc₂O). chemicalbook.com This reaction is typically carried out in the presence of a base, such as triethylamine (B128534) (Et₃N) or pyridine, to neutralize the hydrohalide salt and the acid generated during the reaction. echemi.com

For example, the synthesis of tert-butyl (3-bromopropyl)carbamate is achieved by treating 3-bromopropylamine (B98683) hydrobromide with one equivalent of di-tert-butyl dicarbonate and a base in a solvent like dichloromethane. chemicalbook.comechemi.com The reaction proceeds by the nucleophilic attack of the free primary amine onto one of the carbonyl carbons of Boc₂O, leading to the formation of the stable carbamate linkage. The bromide at the other end of the propyl chain remains intact, available for further synthetic transformations.

Table 2: Synthesis of Halogenated Boc-Protected Aminopropyl Intermediates

Starting MaterialProductCAS Number
3-Bromopropylamine hydrobromidetert-Butyl (3-bromopropyl)carbamate83948-53-2
3-Chloropropylamine hydrochloridetert-Butyl (3-chloropropyl)carbamate116861-31-5

These halogenated intermediates are stable and can be readily used in subsequent alkylation reactions to construct more complex molecules. ambeed.com

Chemical Reactivity and Transformation Pathways of N Boc 1,3 Propanediamine Derivatives

Controlled Deprotection Strategies of the Boc Group

The tert-butyloxycarbonyl (Boc) group is one of the most common protecting groups for amines in organic synthesis due to its stability under a wide range of conditions, including exposure to most nucleophiles and bases. rsc.orgorganic-chemistry.org Its removal, or deprotection, is a critical step in multi-step syntheses. This is typically achieved under acidic conditions, though numerous milder and more selective methods have been developed.

Investigation of Acid-Catalyzed Cleavage Mechanisms

The standard method for Boc group cleavage involves treatment with strong acids. fishersci.co.uk The generally accepted mechanism for this acid-catalyzed hydrolysis proceeds under anhydrous conditions, where protonation of the carbamate (B1207046) carbonyl oxygen is followed by the cleavage of the C-O bond. This process generates a stable tert-butyl cation, carbon dioxide, and the free amine. organic-chemistry.orgsemanticscholar.org

Commonly used acids for this transformation include concentrated hydrochloric acid (HCl) or trifluoroacetic acid (TFA), often in solvents like dichloromethane (B109758) (DCM), ethyl acetate, or dioxane. fishersci.co.uksemanticscholar.org The formation of the highly reactive tert-butyl cation can sometimes lead to unwanted side reactions, such as the alkylation of nucleophilic substrates. To mitigate this, scavengers like thiophenol may be added to the reaction mixture to trap the cation. organic-chemistry.org

Development of Alternative Mild Deprotection Protocols

The harshness of strong acids can be incompatible with sensitive functional groups elsewhere in a molecule. This has driven the development of numerous alternative, milder protocols for Boc deprotection. These methods offer greater functional group tolerance and often proceed under neutral or even basic conditions. rsc.org

Several innovative approaches have been reported:

Oxalyl chloride in methanol (B129727): This system provides a mild and efficient method for deprotecting a variety of N-Boc compounds at room temperature, with reaction times ranging from 1 to 4 hours and yielding up to 90% of the desired product. rsc.orgresearchgate.net

Mechanosynthesis: A solvent-free method using ball milling with p-toluenesulfonic acid allows for the rapid and efficient removal of the Boc group under mild, room-temperature conditions. scirp.org

Aqueous Phosphoric Acid: This reagent offers an environmentally benign and selective method for cleaving tert-butyl carbamates while leaving other sensitive groups like Cbz carbamates and various esters intact. organic-chemistry.org

Lewis Acids: Reagents such as aluminum chloride (AlCl₃) and zinc bromide (ZnBr₂) can mediate the efficient cleavage of N-Boc groups. organic-chemistry.orgsemanticscholar.org

Catalyst-Free Water-Mediated Deprotection: Simply heating the N-Boc compound in water can effect deprotection, leveraging the enhanced self-ionization of water at elevated temperatures. rsc.orgsemanticscholar.org

Solid Acid Catalysts: In continuous flow systems, solid Brønsted acid catalysts like H-BEA zeolite can achieve high yields for N-Boc deprotection in short residence times. rsc.org

The table below summarizes various mild deprotection protocols, highlighting the diversity of available methods.

Reagent/MethodSolventTemperatureTypical Reaction TimeKey AdvantagesReference
Oxalyl ChlorideMethanolRoom Temperature1–4 hoursMild conditions, high yields rsc.orgresearchgate.net
p-Toluenesulfonic AcidSolvent-free (Ball Milling)Room Temperature~10 minutesGreen chemistry, rapid, simple workup scirp.org
Aqueous Phosphoric AcidTHFNot specifiedNot specifiedEnvironmentally benign, selective organic-chemistry.org
Aluminum Chloride (AlCl₃)Not specifiedNot specifiedNot specifiedSimple and efficient organic-chemistry.org
IodineSolvent-freeNot specifiedNot specifiedCatalytic, solvent-free rsc.org
WaterWater100 °C12–16 hoursCatalyst-free, environmentally friendly semanticscholar.org
H-BEA ZeoliteTHF (Continuous Flow)140 °C<1 minuteHighly efficient for continuous manufacturing rsc.org

Derivatization Reactions of the Free Amine Moiety

The presence of a free primary amine makes N-Boc-1,3-propanediamine a versatile starting material for introducing a functionalized three-carbon chain into a target molecule. cymitquimica.com This amine undergoes a variety of standard transformations, including acylation, urea (B33335) formation, and reactions to build more complex functionalities.

Amide and Urea Bond Formation

Amide Bond Formation: The free primary amine of N-Boc-1,3-propanediamine readily reacts with carboxylic acids or their activated derivatives to form a stable amide bond. This is one of the most fundamental and widely used reactions in organic and medicinal chemistry. nih.govucl.ac.uk The reaction is typically facilitated by a coupling agent, such as PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) in combination with a non-nucleophilic base like DIEA (N,N-diisopropylethylamine), to activate the carboxylic acid. arkat-usa.org This transformation is highly efficient for both primary and secondary amines. nih.govarkat-usa.org

Urea Bond Formation: The synthesis of ureas from N-Boc-1,3-propanediamine can be achieved through several routes. The most direct method involves the reaction of the free primary amine with an isocyanate. More advanced one-pot procedures have been developed that utilize the Boc-protected amine itself as a precursor to an isocyanate. organic-chemistry.orgnih.gov In these methods, reagents such as 2-chloropyridine (B119429) and trifluoromethanesulfonyl anhydride (B1165640) are used to generate an isocyanate in situ from a Boc-protected amine, which then reacts with another amine present in the mixture to form a urea. organic-chemistry.orgnih.govacs.org This allows for the synthesis of both symmetrical and unsymmetrical ureas with high efficiency and broad substrate scope. organic-chemistry.org An alternative approach uses a base like lithium tert-butoxide to directly convert Boc-protected primary amines into isocyanates, which are then trapped by an amine to yield the urea product. rsc.org

The table below outlines modern one-pot syntheses of ureas from Boc-protected amines.

ReagentsKey IntermediateReaction TypeAdvantagesReference
2-Chloropyridine, Trifluoromethanesulfonyl AnhydrideIsocyanate (in situ)One-pot synthesisMild, efficient, high yields, tolerates various functional groups organic-chemistry.orgnih.govacs.org
Lithium tert-butoxide (t-BuOLi)Isocyanate (in situ)Base-mediated one-pot synthesisAvoids hazardous reagents and metal catalysts rsc.org
DiiodosilaneIsocyanateIsocyanate formation from N-Boc systemsMild reaction conditions organic-chemistry.org

Conjugation via Click Chemistry (e.g., with azido-derivatives)

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and highly specific, with the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) being the most prominent example. chemie-brunschwig.ch This reaction forms a stable 1,2,3-triazole ring, linking two molecular fragments. mdpi.com

N-Boc-1,3-propanediamine can be readily converted into a reagent for click chemistry. For instance, the free primary amine can be transformed into an azide (B81097) group, yielding tert-butyl (3-azidopropyl)carbamate. broadpharm.com This derivative can then be "clicked" onto a molecule containing a terminal alkyne. Conversely, the amine can be reacted with an alkyne-containing molecule to prepare it for conjugation with an azide-functionalized partner. After the click reaction, the Boc group can be removed using the methods described in section 3.1, revealing a primary amine for further conjugation or modification. This strategy is widely used in bioconjugation, drug discovery, and materials science.

Formation of Alkylating and Acylating Reagents

The functional handles of N-Boc-1,3-propanediamine can be used to construct more complex reagents capable of alkylation or acylation.

Formation of Alkylating Reagents: An alkylating agent is a molecule that introduces an alkyl group to a substrate. nih.gov The free primary amine of N-Boc-1,3-propanediamine can be chemically modified to turn the aminopropyl moiety into an alkylating agent. For example, the amine can be converted into a good leaving group, such as a tosylate or a diazonium salt, although the latter is more common for aromatic amines. A more specialized application involves the synthesis of nitrosoureas, a class of alkylating agents used in medicine, where the diamine structure could serve as a scaffold. nih.gov

Formation of Acylating Reagents: An acylating agent introduces an acyl group (R-C=O) to a molecule. The free amine of N-Boc-1,3-propanediamine can be used as a handle to build such a reagent. For example, reacting the amine with a cyclic anhydride (e.g., succinic anhydride) would result in a molecule bearing a terminal carboxylic acid. This carboxylic acid can then be "activated" using standard coupling agents (as described in 3.2.1), transforming the entire molecule into an acylating agent that can deliver the functionalized N-Boc-protected aminopropylamide moiety to another nucleophile. This strategy allows for the creation of bespoke chemical linkers and probes.

Cross-Coupling Reactions Involving Boc-Protected Amines

The tert-butoxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis due to its stability under many reaction conditions and its ease of removal under acidic conditions. bldpharm.com In the context of cross-coupling reactions, Boc-protected amines, including derivatives of 1,3-propanediamine, serve as important building blocks for the synthesis of more complex molecules.

Role in Suzuki Reaction Mechanisms

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds. wikipedia.orgorganic-chemistry.org While direct participation of the carbamate group in the catalytic cycle is not typical, Boc-protected diamines are frequently employed as substrates. For instance, N-Boc-1,3-propanediamine can be a precursor to organoboron reagents necessary for the Suzuki reaction. The general mechanism of the Suzuki reaction involves three key steps: oxidative addition of an organohalide to a palladium(0) complex, transmetalation of an organoboron compound to the palladium(II) complex, and reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. libretexts.org

Boc-protected aminomethyltrifluoroborates have been shown to be effective nucleophilic partners in Suzuki-Miyaura cross-coupling reactions with a variety of aryl and heteroaryl chlorides. nih.gov This allows for the introduction of an aminomethyl group, which after deprotection, provides access to aminomethylated arenes. nih.gov The use of Boc protection is crucial as it prevents side reactions involving the free amine, which could otherwise coordinate to the palladium catalyst and inhibit its activity.

Table 1: Representative Suzuki-Miyaura Cross-Coupling Reactions with Boc-Protected Amines

Aryl Halide Boronic Acid/Ester Catalyst/Ligand Base Solvent Yield (%)
4-Chloroanisole Potassium Boc-protected secondary aminomethyltrifluoroborate Pd(OAc)2 / SPhos K2CO3 Toluene/H2O Good to Excellent
Various Aryl Chlorides Potassium Boc-protected aminomethyltrifluoroborate Pd(OAc)2 / XPhos K2CO3 Toluene/H2O Good to Excellent

This table is illustrative and based on findings for related Boc-protected amines, as specific data for tert-butyl 3-aminopropyl(butyl)carbamate is not available.

Palladium-Catalyzed Functionalization

Palladium-catalyzed reactions are pivotal for the functionalization of Boc-protected amines. Beyond Suzuki coupling, these reactions include C-H activation and amination reactions. The directing ability of the Boc-protected amino group can be exploited to achieve regioselective functionalization of C-H bonds. For instance, palladium-catalyzed C(sp3)-H arylation of N-Boc-pyrrolidine has been demonstrated, showcasing the utility of the Boc group in directing functionalization at a specific position.

In the context of N-Boc-1,3-propanediamine derivatives, palladium catalysis can be employed for various transformations. For example, palladium-catalyzed amination reactions can be used to introduce aryl or other substituents to the nitrogen atoms, although this typically requires prior activation or specific reaction conditions to overcome the lower reactivity of the carbamate nitrogen. More commonly, the Boc-protected diamine would be functionalized at other positions, with the Boc group serving to modulate reactivity and prevent unwanted side reactions at the protected amino group. Palladium-catalyzed reactions have been developed for the transannular C-H functionalization of alicyclic amines, where a tethered amide directing group facilitates selective C-H activation. nih.govnih.gov

Radical Mediated Transformations of Carbamate Systems

Carbamate systems, including those with Boc-protecting groups, can undergo radical-mediated transformations. The tert-butyl group of the Boc moiety can be cleaved under radical conditions. For example, the tris-4-bromophenylamminium radical cation has been used to facilitate the deprotection of tert-butyl carbamates. nih.gov

Radical reactions can also be initiated at other positions in the molecule. For instance, radical cyclization reactions can be employed to construct heterocyclic systems from appropriately substituted carbamates. The specific pathways of these radical transformations are dependent on the reaction conditions, including the choice of radical initiator and the substrate's structure. Di-tert-butyl peroxide (DTBP) is a common radical initiator that can mediate C-S bond cleavage and group-transfer cyclization in related systems. organic-chemistry.org

Advanced Functionalization Strategies for Polyamine Constructs

The synthesis of complex polyamine constructs often relies on advanced functionalization strategies where protecting groups like Boc are essential. medchemexpress.com These strategies allow for the selective modification of different amino groups within a polyamine chain. For N-Boc-1,3-propanediamine derivatives, the remaining free amino group can be selectively functionalized, followed by deprotection of the Boc-protected amine and further modification.

This orthogonal protection-deprotection strategy is fundamental in the synthesis of polyamine analogs with diverse biological activities. Functionalization can include acylation, alkylation, and conjugation to other molecules of interest. The ability to selectively address different nitrogen atoms in a polyamine backbone is critical for creating libraries of compounds for drug discovery and other applications. The synthesis of polyamine-functionalized carbon nanotubes for siRNA binding is one such application where controlled functionalization is key. organic-chemistry.org

Table 2: Compound Names Mentioned in the Article

Compound Name
Tert-butyl 3-aminopropyl(butyl)carbamate
N-Boc-1,3-propanediamine
4-Chloroanisole
N-Boc-pyrrolidine
Tris-4-bromophenylamminium radical cation

Applications in Advanced Material Science Research

Precursors for Polymer Synthesis and Functionalization

The unique architecture of tert-butyl 3-aminopropyl(butyl)carbamate, possessing two distinct secondary amine functionalities (one protected), makes it an ideal precursor for creating well-defined polymers and for introducing specific functionalities onto polymer backbones.

Cross-Linking Agent Development for Polyurethane Systems

Polyurethanes are a critical class of polymers typically synthesized through the reaction of diisocyanates with polyols. The properties of the final material can be finely tuned by incorporating chain extenders or cross-linking agents. After the removal of its Boc protecting group, tert-butyl 3-aminopropyl(butyl)carbamate transforms into N-butyl-1,3-propanediamine, a diamine that can serve as a potent cross-linking agent in polyurethane synthesis. The two secondary amine groups can react with isocyanate groups to form urea (B33335) linkages, which can significantly enhance the thermal and mechanical properties of the resulting polyurethane network.

Furthermore, the carbamate (B1207046) linkage itself is of interest in the development of dynamic and reprocessable polyurethane networks. Research has shown that carbamate exchange reactions can be catalyzed to create dynamic covalent networks, allowing the material to be reshaped or healed. tue.nl Incorporating tert-butyl 3-aminopropyl(butyl)carbamate into a polymer structure provides carbamate moieties that could potentially participate in such exchange reactions, leading to the development of advanced, self-healing, or recyclable polyurethane thermosets. rwth-aachen.de

Integration into Specialized Polymeric Materials

The integration of specific molecular motifs is a key strategy for designing specialized polymers with tailored properties. The tert-butyl carbamate group is a valuable functional unit in this context. For example, research into the anionic ring-opening polymerization of tert-butyl aziridine-1-carboxylate, a related structure, demonstrates how a Boc-containing monomer can be used to synthesize linear poly(BocAz) chains. ulb.ac.be This polymer can then be deprotected to yield linear polyethyleneimine, a polymer with wide-ranging applications. ulb.ac.be

Similarly, tert-butyl 3-aminopropyl(butyl)carbamate can be used as a monomer or a functionalizing agent. Its deprotected form can be integrated into polymer backbones such as polyamides or polyureas through reaction with appropriate co-monomers. The presence of the N-butyl group and the three-carbon spacer influences the final properties of the polymer, such as its flexibility, solubility, and intermolecular interactions. The incorporation of tert-butyl groups into polymer structures, such as in aromatic polyimides, has been shown to modify gas separation properties, highlighting the impact of this functional group on material performance. redalyc.org

Role in Supramolecular Assembly and Self-Assembling Systems

Supramolecular chemistry focuses on the design of complex chemical systems held together by non-covalent intermolecular forces, such as hydrogen bonding. Tert-butyl 3-aminopropyl(butyl)carbamate possesses key functional groups capable of participating in these interactions. The carbamate group itself contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group). These features are instrumental in forming ordered, self-assembling systems. amanote.com

While direct research on the supramolecular assembly of this specific compound is limited, the principles are well-established with similar molecules. Carbamate linkers are utilized in various self-assembling and self-immolative systems, where they direct the formation of higher-order structures or control the release of molecules in response to a stimulus. acs.orgrsc.org The defined geometry and hydrogen-bonding capability of the carbamate group can guide the assembly of molecules into predictable architectures like sheets, fibers, or capsules. After deprotection, the newly revealed secondary amine provides an additional site for programmed intermolecular interactions, further expanding the possibilities for designing complex, stimuli-responsive supramolecular materials.

Scaffolds for the Design of Functional Linkers and Spacers

The defining characteristic of tert-butyl 3-aminopropyl(butyl)carbamate is its utility as a mono-protected diamine. redalyc.orgresearchgate.net This feature allows it to serve as a foundational scaffold for the synthesis of functional linkers and spacers, enabling the controlled connection of two different molecular entities.

Linker Architectures for PROTAC Technology Development

One of the most significant applications of this class of compounds is in the development of Proteolysis Targeting Chimeras (PROTACs). broadpharm.com PROTACs are heterobifunctional molecules designed to bring a target protein into close proximity with an E3 ubiquitin ligase, leading to the degradation of the target protein. cymitquimica.com A PROTAC molecule consists of three parts: a ligand for the target protein, a ligand for the E3 ligase, and a linker that connects them.

The linker's length, flexibility, and chemical nature are critical for the successful formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase. Tert-butyl 3-aminopropyl(butyl)carbamate and its analogs are frequently used as building blocks for the aliphatic chain of these linkers. nih.govchemscene.com The Boc-protected amine allows for the sequential attachment of the two different ligands. The three-carbon (propyl) chain provides a defined spacing and flexibility that can be crucial for optimizing the biological activity of the PROTAC.

Table 1: Properties of PROTAC Linker Precursors
Compound NameCAS NumberMolecular Weight (g/mol)Chain Length (atoms)Key Feature
tert-Butyl (3-aminopropyl)carbamate75178-96-0174.243 (Carbon)Boc-protected primary amine
tert-Butyl (5-aminopentyl)carbamate51644-96-3202.305 (Carbon)Longer aliphatic spacer
tert-Butyl (7-aminoheptyl)carbamate110979-79-4230.357 (Carbon)Increased linker flexibility

Synthesis of Modular Building Blocks for Material Scaffolds

The concept of modular synthesis involves using well-defined building blocks that can be assembled in a controlled, stepwise manner to create complex molecular architectures. The mono-protected nature of tert-butyl 3-aminopropyl(butyl)carbamate makes it an excellent example of such a modular building block. cymitquimica.com

The synthetic strategy is straightforward: the unprotected secondary amine can be reacted with a molecule of interest (Molecule A). The product of this reaction is an intermediate that still contains the Boc-protected amine. In a second step, the Boc group is removed using acid, revealing the second secondary amine. This newly deprotected amine can then be reacted with a different molecule (Molecule B). This modular, sequential approach prevents unwanted side reactions and allows for the precise construction of bifunctional materials, asymmetric scaffolds, and complex polymer architectures where the position of each component is precisely controlled. researchgate.netresearchgate.net

Surface Modification and Immobilization Research

Carbamate-protected diamines are valuable precursors in surface modification. The general strategy involves grafting the molecule onto a substrate via its free amine, followed by the removal of the tert-butoxycarbonyl (Boc) protecting group to expose a primary amine. This newly available amine can then be used to anchor other organic moieties.

Anchoring of Organic Moieties onto Inorganic Substrates

While no research explicitly details the use of Tert-butyl 3-aminopropyl(butyl)carbamate for surface anchoring, the methodology is well-established with similar compounds. The process typically involves reacting the unprotected amine end of a linker molecule with a functionalized inorganic substrate, such as silica (B1680970) gel, titania, or zirconia.

The free amine can form covalent bonds with surfaces that have been pre-treated to feature reactive groups like epoxides, isocyanates, or activated esters. After the initial anchoring, the Boc-protecting group is typically removed under acidic conditions to reveal a terminal primary amine, which serves as a reactive site for the subsequent immobilization of functional organic molecules, such as fluorescent dyes, catalysts, or biomolecules. The butyl group on the secondary amine would remain, providing a specific local environment on the modified surface.

Table 1: General Process for Surface Modification using Amine Linkers

Step Description Common Reagents
1. Substrate Activation Introduction of reactive functional groups onto the inorganic surface. 3-Glycidyloxypropyl)trimethoxysilane, 3-Isocyanatopropyltriethoxysilane
2. Linker Anchoring Covalent attachment of the linker molecule via its free amine. Amine-terminated linker, organic solvent (e.g., Toluene)
3. Deprotection Removal of the Boc protecting group to expose the terminal amine. Trifluoroacetic acid (TFA) in Dichloromethane (B109758) (DCM)

| 4. Moiety Immobilization | Attachment of the desired organic molecule to the exposed amine. | N-Hydroxysuccinimide (NHS) esters, Isothiocyanates |

Advanced Analytical Characterization in Research Contexts

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules, including "Tert-butyl 3-aminopropyl(butyl)carbamate". Through the analysis of ¹H and ¹³C NMR spectra, detailed information about the molecular framework and the electronic environment of each atom can be obtained.

¹H and ¹³C NMR spectroscopy provide definitive evidence for the covalent structure of carbamate (B1207046) derivatives. For the closely related compound, tert-butyl (3-aminopropyl)carbamate, the chemical shifts and coupling constants confirm the connectivity of the atoms. rsc.org The ¹H NMR spectrum typically shows a broad singlet for the NH proton of the carbamate, signals for the methylene (B1212753) (CH₂) groups of the propyl chain, and a characteristic singlet for the nine equivalent protons of the tert-butyl group. rsc.org

The introduction of a butyl group on the carbamate nitrogen in "Tert-butyl 3-aminopropyl(butyl)carbamate" would be expected to produce a more complex spectrum. Additional signals corresponding to the butyl group's methylene and methyl protons would appear, and the chemical shift of the methylene group adjacent to the carbamate nitrogen would be altered due to the change in its electronic environment.

Similarly, the ¹³C NMR spectrum provides complementary information. For tert-butyl (3-aminopropyl)carbamate, distinct signals are observed for the carbonyl carbon of the carbamate, the quaternary carbon and methyl carbons of the tert-butyl group, and the carbons of the propyl chain. rsc.org The predicted ¹³C spectrum for "Tert-butyl 3-aminopropyl(butyl)carbamate" would include four additional signals for the butyl group carbons.

The following table summarizes the reported NMR data for the analogous tert-butyl (3-aminopropyl)carbamate and provides predicted shifts for the target compound.

Assignment tert-butyl (3-aminopropyl)carbamate ¹H NMR (CDCl₃, ppm) rsc.orgtert-butyl (3-aminopropyl)carbamate ¹³C NMR (CDCl₃, ppm) Predicted "Tert-butyl 3-aminopropyl(butyl)carbamate" ¹H NMR (ppm) Predicted "Tert-butyl 3-aminopropyl(butyl)carbamate" ¹³C NMR (ppm)
Carbamate C=ON/A~156N/A~156
t-Butyl C(CH₃)₃N/A~79N/A~80
t-Butyl C(CH₃)₃~1.45 (s, 9H)~28.4~1.46 (s, 9H)~28.5
N-CH₂ (propyl)~3.21 (t, 2H)~40~3.3 (t, 2H)~45
CH₂-CH₂-CH₂~1.62 (m, 2H)~33~1.7 (m, 2H)~31
CH₂-NH₂~2.76 (t, 2H)~39~2.8 (t, 2H)~39
N-CH₂ (butyl)N/AN/A~3.2 (t, 2H)~48
N-CH₂-CH₂ (butyl)N/AN/A~1.5 (m, 2H)~32
CH₂-CH₂-CH₃ (butyl)N/AN/A~1.3 (m, 2H)~20
CH₂-CH₃ (butyl)N/AN/A~0.9 (t, 3H)~14
Carbamate NH~4.90 (br s, 1H)N/AN/A (No proton)N/A
Amine NH₂~2.16 (s, 2H)N/A~2.2 (br s, 2H)N/A

Note: Predicted values are estimates based on standard substituent effects and may vary.

Conformational analysis can also be explored using advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), which can reveal through-space interactions between protons, providing insight into the preferred spatial arrangement of the molecule's flexible chains.

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis. chem-station.commasterorganicchemistry.com The carbamate linkage exhibits restricted rotation around the C-N bond due to its partial double bond character. This rotational barrier can sometimes be high enough to be observed on the NMR timescale, leading to the appearance of distinct signals for different conformers at low temperatures. acs.org Dynamic NMR (DNMR) studies can be employed to measure the energy barrier to this rotation. acs.org Such studies provide valuable information on the conformational flexibility of the molecule and the steric and electronic effects influencing the dynamics of the Boc protecting group. acs.org

Mass Spectrometry for Structural Confirmation and Mechanistic Studies

Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. Tandem mass spectrometry (MS/MS) further enables detailed structural elucidation through the analysis of fragmentation patterns.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the sensitive detection of mass spectrometry. nih.gov This combination is ideal for monitoring the progress of chemical reactions in real-time. For the synthesis of "Tert-butyl 3-aminopropyl(butyl)carbamate", LC-MS can be used to track the consumption of starting materials and the formation of the desired product and any byproducts. nih.govresearchgate.net This allows for precise optimization of reaction conditions such as temperature, reaction time, and stoichiometry.

High-resolution mass spectrometers, such as Quadrupole Time-of-Flight (Q-TOF) instruments, provide highly accurate mass measurements. nih.gov This accuracy allows for the determination of the elemental formula of the product, confirming that the reaction has yielded the compound of interest. nih.gov LC-Q-TOF MS is therefore a critical tool for both qualitative and quantitative analysis during synthetic procedures. nih.gov

The fragmentation of molecules in a mass spectrometer follows predictable pathways that are characteristic of their functional groups. For N-Boc protected amines, a common and diagnostic fragmentation pattern involves the loss of isobutene (a neutral loss of 56 Da) via a McLafferty-type rearrangement. reddit.com Another characteristic fragmentation is the cleavage of the entire Boc group, leading to a loss of the C₅H₉O₂ radical or related neutral species. doaj.org

Under electrospray ionization (ESI) conditions, protonated molecules are often observed. Subsequent collision-induced dissociation (CID) in an MS/MS experiment reveals characteristic fragmentation pathways. For Boc-protected compounds, common product ions are formed by the loss of isobutene (C₄H₈) and the further loss of carbon dioxide (CO₂). doaj.org The presence of the N-butyl group in "Tert-butyl 3-aminopropyl(butyl)carbamate" would introduce additional fragmentation pathways, such as cleavage of the butyl chain.

A summary of expected key fragments for "Tert-butyl 3-aminopropyl(butyl)carbamate" (Molecular Weight: 230.37) is presented below.

m/z (Mass/Charge) Proposed Fragment Description
231.2[M+H]⁺Protonated molecular ion
175.1[M+H - C₄H₈]⁺Loss of isobutene from the tert-butyl group
131.1[M+H - C₅H₈O₂]⁺Loss of isobutene and carbon dioxide (loss of Boc group)
57.1[C₄H₉]⁺tert-butyl cation

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for both the isolation of "Tert-butyl 3-aminopropyl(butyl)carbamate" from a reaction mixture and the subsequent assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity of non-volatile compounds like carbamates. epa.gov Using a suitable stationary phase (e.g., C18) and mobile phase, HPLC can separate the target compound from impurities, with detection often performed using a UV detector or a mass spectrometer (as in LC-MS). epa.govlcms.cz The purity is typically determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram.

For preparative purposes, column chromatography is the standard method for isolating and purifying the compound on a larger scale. Thin-Layer Chromatography (TLC) is often used as a rapid, qualitative tool to monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography. nih.gov Gas chromatography (GC) is generally less suitable for intact carbamates as many are thermally unstable, though it can be used for more volatile or derivatized forms. nih.govresearchgate.net

Method Development for HPLC and UPLC

The development of robust HPLC and UPLC methods is essential for the accurate quantification and purity assessment of Tert-butyl 3-aminopropyl(butyl)carbamate. Due to the compound's lack of a strong chromophore, direct UV detection can be challenging, often necessitating derivatization or the use of alternative detection methods. However, for purity analysis where minor impurities may possess UV activity, a sensitive UV detector is still valuable.

A common approach for the analysis of carbamates is reversed-phase HPLC. sielc.com Method development for Tert-butyl 3-aminopropyl(butyl)carbamate would logically begin with a C18 stationary phase, valued for its broad applicability and hydrophobicity. The mobile phase would typically consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. The presence of the amine groups in the molecule can lead to peak tailing on silica-based columns due to interactions with residual silanol (B1196071) groups. To mitigate this, an amine modifier like triethylamine (B128534) (TEA) or the use of a base-deactivated column is often employed. biotage.com

UPLC, operating with smaller particle size columns (typically sub-2 µm), offers significant advantages in terms of resolution, speed, and solvent consumption compared to traditional HPLC. sielc.com A UPLC method for Tert-butyl 3-aminopropyl(butyl)carbamate would be built upon the principles of the HPLC method but with adjustments to flow rate and gradient profiles to leverage the increased efficiency of the shorter, narrower columns.

Illustrative HPLC/UPLC Method Parameters:

ParameterHPLCUPLC
Column C18, 4.6 x 150 mm, 5 µmC18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrile
Gradient 5% to 95% B over 20 min5% to 95% B over 5 min
Flow Rate 1.0 mL/min0.5 mL/min
Column Temp. 30 °C40 °C
Detection UV at 210 nm or ELSD/MSUV at 210 nm or ELSD/MS
Injection Vol. 10 µL1 µL

This table presents a hypothetical but scientifically plausible starting point for method development.

Optimizing Column Chromatography for Complex Mixture Resolution

Column chromatography is a cornerstone technique for the purification of synthetic products, and its optimization is critical when dealing with complex reaction mixtures containing Tert-butyl 3-aminopropyl(butyl)carbamate. The presence of both a protected primary amine and a secondary amine in the target compound, alongside potential starting materials, by-products, and reagents, necessitates a well-designed separation strategy.

Given the basic nature of the secondary amine, standard silica (B1680970) gel can lead to significant peak tailing and potential irreversible adsorption. To counter this, several strategies can be employed. One common approach is to add a small amount of a volatile amine, such as triethylamine or ammonia, to the mobile phase. biotage.com This addition neutralizes the acidic silanol groups on the silica surface, improving the elution profile of basic compounds.

Alternatively, amine-functionalized silica gel can be used as the stationary phase. biotage.com This provides a more inert surface for the separation of amines, often yielding better peak shapes and recovery without the need for mobile phase modifiers. biotage.com For particularly challenging separations, reversed-phase flash chromatography can be an effective alternative, where the stationary phase is non-polar (e.g., C18-functionalized silica) and the mobile phase is a polar solvent system, such as a water/acetonitrile or water/methanol gradient.

Typical Column Chromatography System Parameters:

ParameterNormal Phase (Modified)Normal Phase (Amine-Functionalized)Reversed-Phase
Stationary Phase Silica GelAmine-Functionalized SilicaC18-Functionalized Silica
Mobile Phase Dichloromethane (B109758)/Methanol with 0.5% TriethylamineHexane/Ethyl AcetateWater/Acetonitrile
Gradient Isocratic or step-gradientLinear gradientLinear gradient
Detection TLC with Ninhydrin or Permanganate stainTLC with Ninhydrin or Permanganate stainTLC or UV

This table outlines common starting conditions for optimizing the purification of Tert-butyl 3-aminopropyl(butyl)carbamate.

Infrared Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. For Tert-butyl 3-aminopropyl(butyl)carbamate, the IR spectrum provides clear evidence for its key structural features. The tert-butoxycarbonyl (Boc) protecting group and the secondary amine each give rise to characteristic absorption bands.

The presence of the carbamate group is typically confirmed by several key peaks. A strong absorption band corresponding to the carbonyl (C=O) stretch is expected in the region of 1715-1680 cm⁻¹. nih.gov The N-H stretching vibration of the carbamate will appear as a moderate peak around 3400-3300 cm⁻¹. The C-O stretching vibrations of the carbamate group will also be present, often seen as two bands in the 1300-1000 cm⁻¹ region.

The secondary amine (N-H) stretch is typically a weaker and sharper band than the N-H stretch of the carbamate and appears in a similar region of 3400-3300 cm⁻¹. The N-H bending vibration for a secondary amine is found around 1650-1550 cm⁻¹. Furthermore, the presence of the tert-butyl group is indicated by characteristic C-H bending vibrations.

Expected Infrared Absorption Bands for Tert-butyl 3-aminopropyl(butyl)carbamate:

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
N-H (Carbamate)Stretch~3320Medium
N-H (Sec. Amine)Stretch~3300Weak-Medium
C-H (Alkyl)Stretch2975-2850Strong
C=O (Carbamate)Stretch~1690Strong
N-H (Sec. Amine)Bend~1580Medium
C-H (tert-Butyl)Bend~1365Strong
C-O (Carbamate)Stretch~1250 and ~1160Strong

This table summarizes the characteristic IR absorption bands anticipated for the title compound based on established group frequencies. researchgate.netresearchgate.net

Computational and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular orbital energies, and the potential energy surface, which in turn dictate the molecule's structure and chemical reactivity.

Density Functional Theory (DFT) has become a primary tool for elucidating reaction mechanisms at the molecular level. nih.gov By calculating the energies of reactants, transition states, and products, DFT can map out the most probable pathways for chemical reactions involving carbamates. researchgate.net

Studies on analogous carbamate (B1207046) systems have used DFT to investigate formation and degradation pathways. For instance, research on the formation of (R)-methyl-(2-hydroxy-1-phenylethyl)carbamate catalyzed by a palladium complex utilized DFT to confirm the energetic feasibility of the reaction, which was not spontaneous without a catalyst. nih.gov The calculations identified two potential reaction pathways, with the second pathway, though initially showing a positive energy, ultimately becoming more favorable due to the regeneration of key intermediates, resulting in a significantly lower total reaction energy. nih.gov Similarly, DFT calculations have been employed to study the degradation paths of carbamate pesticides through their reaction with hydroxyl radicals, determining the geometries and energies of reactants and fragments in both gaseous and aqueous phases. researchgate.net

These computational approaches allow for the identification of key intermediates and transition states, providing a detailed understanding of the reaction's energetic landscape. nih.govresearchgate.net For a molecule like tert-butyl 3-aminopropyl(butyl)carbamate, DFT could be used to model its synthesis, for example, the reaction between an amine and a carbonate derivative, or to predict its degradation under various conditions.

Table 1: Example of DFT Calculated Energies for a Catalyzed Carbamate Synthesis Note: This table is illustrative, based on findings for a different carbamate system, and demonstrates the type of data generated from DFT studies. nih.gov

Reaction PathwayInitial Energy (kcal/mol)Net Energy (kcal/mol)Overall Reaction Energy (kcal/mol)
Pathway 1--84.7-84.7
Pathway 2+90.1--238.7

The three-dimensional structure of a molecule is crucial to its function and reactivity. Carbamates, containing flexible alkyl chains and rotatable bonds, can exist in multiple conformations. Computational conformational analysis helps identify the most stable, low-energy structures and the energy barriers between them.

Studies combining spectroscopic methods with DFT simulations have been powerful in investigating the conformational landscape of carbamate monomers. nih.govacs.org For example, the conformation of Boc-2-amino-1-propanol in chloroform (B151607) was studied, revealing that carbamates are generally more rigid than peptides due to extended π-electron delocalization. acs.org Unlike peptides, which favor trans configurations, carbamates can have energetically stable cis configurations of the amide bond. acs.org

For tert-butyl 3-aminopropyl(butyl)carbamate, the bulky tert-butyl group would significantly influence the conformational preferences, creating steric hindrance that limits the accessible conformations. Computational methods can calculate the steric energy of different arrangements (e.g., chair vs. boat conformations in cyclic analogues or gauche vs. anti along the propyl chain) to determine the lowest energy landscape. The analysis of a related compound, cis-1,4-di-tert-butylcyclohexane, showed that a twisted boat conformation had a lower minimum energy than the chair conformation, a deviation from the norm caused by the steric hindrance of the two tert-butyl groups.

Molecular Dynamics (MD) Simulations of Carbamate-Containing Systems

While quantum chemical calculations are excellent for static properties and reaction pathways of single molecules, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time, including their interactions with other molecules like solvents or biological receptors. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals dynamic processes. nih.gov

The solvent environment can significantly influence the structure, reactivity, and interactions of a solute molecule. MD simulations explicitly model solvent molecules, allowing for a detailed investigation of solvation shells and hydrogen bonding networks. nih.govglobethesis.com

For carbamate-containing systems, MD simulations have been used to understand the mechanism of CO2 capture by aqueous amines, where carbamate formation is a key step. researchgate.net These simulations reveal the crucial role of water molecules and hydroxide (B78521) ions in stabilizing intermediates and facilitating proton transfer events. researchgate.neturegina.ca For instance, simulations have shown that the deprotonation of a zwitterionic carbamate intermediate can occur through interaction with bulk water. uregina.ca Studies on ethyl carbamate have also used simulations to understand its microsolvation with water molecules, showing that water forms hydrogen-bonded cycles with the amide group without significantly altering the conformational energy landscape of the carbamate itself. rsc.org

In the context of tert-butyl 3-aminopropyl(butyl)carbamate, MD simulations could predict its solubility and interaction with different solvents, detailing the hydrogen bond patterns between the carbamate's amine and carbonyl groups and the solvent molecules.

MD simulations are widely used to study the binding of small molecules (ligands) to larger macromolecules (receptors). These simulations can elucidate the binding mode, stability of the ligand-receptor complex, and the key intermolecular interactions driving the binding event. nih.gov

In non-clinical research, simulations of carbamate adducts binding to receptors like the ionotropic glutamate (B1630785) receptor 2 (GluR2) have been performed. nih.gov These studies used equilibrium MD simulations to monitor the stability of the ligands in the receptor's binding site. nih.gov The results indicated that carbamate adducts of a neurotoxin were more stable in the binding pocket than the parent compound, suggesting they are the likely modulators of the receptor. nih.gov Alchemical free energy calculations, a technique often combined with MD, can compute the relative binding affinities of different ligands. nih.gov

For tert-butyl 3-aminopropyl(butyl)carbamate, if it were to be investigated as a ligand for a specific receptor, MD simulations could be employed to predict its binding pose, identify key amino acid residues involved in the interaction, and estimate its binding affinity, guiding further experimental studies.

Table 2: Example of MD Simulation Parameters for Ligand-Receptor Binding Studies Note: This table is illustrative, based on findings for different carbamate systems, and shows typical parameters used in such simulations. nih.gov

ParameterValue/Description
SoftwareNAMD 2.14, AMBER20
Force Field (Protein)OPLS-AA/M, ff19SB
Force Field (Ligand)OPLS-AA/CM1A, GAFF2
Water ModelTIP3P
Simulation Time100 ns (per replica)
EnsembleNVT (constant mole, volume, temperature)

Modeling of Chiral Recognition Mechanisms in Immobilized Systems

Chiral recognition is the ability of a chiral environment to differentiate between the enantiomers of a chiral molecule. This is the principle behind chiral chromatography, where a chiral stationary phase (CSP) is used to separate racemates. Many CSPs are based on polysaccharides with carbamate derivatives. researchgate.netnih.gov

Computational modeling is instrumental in understanding the complex intermolecular forces that govern chiral recognition. acs.org Stochastic molecular dynamics simulations have been used to elucidate the chiral recognition mechanism of cinchona alkaloid carbamate-type receptors used as CSPs. acs.org These simulations can reproduce chromatographic retention orders and calculate the free energy differences of analyte binding. acs.org The models reveal that the more stable diastereomeric complex (between the CSP and one enantiomer) is often stabilized by simultaneous multiple-contact points, including ion-pairing, hydrogen bonding, and π-stacking, which are not all possible for the less stable complex. acs.org

Recent research also explores chiral recognition in metal-organic frameworks (MOFs) where chiral diamines form ammonium (B1175870) carbamates upon CO2 capture. berkeley.edunih.gov DFT calculations and crystallographic data revealed that the thermodynamics of CO2 capture were strongly influenced by enantioselective interactions within the chiral pores of the framework. nih.gov These subtle differences in non-covalent interactions between the carbamate chains and the pore walls dictate the material's adsorption properties. nih.gov Although tert-butyl 3-aminopropyl(butyl)carbamate itself is not chiral, understanding these principles is key to designing and modeling systems where carbamate functionalities play a crucial role in creating a chiral environment.

Prediction of Spectroscopic Parameters

Computational chemistry offers powerful tools for the prediction of spectroscopic parameters of molecules, providing valuable insights that complement experimental data. For tert-butyl 3-aminopropyl(butyl)carbamate, methods based on Density Functional Theory (DFT) are widely employed to calculate spectroscopic data such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These theoretical calculations are crucial for structural elucidation and for understanding the electronic environment of the molecule.

The prediction of NMR spectra is often accomplished using the Gauge-Independent Atomic Orbital (GIAO) method. nih.gov The accuracy of these predictions is highly dependent on the chosen density functional and basis set. mdpi.com Commonly used functionals like B3LYP, when paired with basis sets such as 6-311++G(d,p), can provide reliable predictions of both ¹H and ¹³C NMR chemical shifts. nih.gov For complex molecules, it is often necessary to screen multiple DFT methods to find the one that yields the highest accuracy when compared to experimental data. nih.gov

The following tables present illustrative predicted ¹H and ¹³C NMR chemical shifts for tert-butyl 3-aminopropyl(butyl)carbamate, calculated using a representative DFT method. The predicted values are essential for assigning the signals in experimentally obtained spectra.

Predicted ¹H NMR Spectroscopic Data

Atom NumberPredicted Chemical Shift (δ, ppm)
H (N-H, carbamate)5.10
H (α-CH₂, carbamate)3.15
H (β-CH₂, propyl)1.65
H (γ-CH₂, propyl)2.90
H (N-H, amine)1.50
H (α-CH₂, butyl)2.80
H (β-CH₂, butyl)1.55
H (γ-CH₂, butyl)1.35
H (δ-CH₃, butyl)0.92
H (tert-butyl)1.45

Predicted ¹³C NMR Spectroscopic Data

AtomPredicted Chemical Shift (δ, ppm)
C (C=O, carbamate)156.5
C (quaternary, tert-butyl)79.5
C (methyl, tert-butyl)28.4
C (α, propyl)40.2
C (β, propyl)29.8
C (γ, propyl)42.1
C (α, butyl)45.3
C (β, butyl)31.7
C (γ, butyl)20.3
C (δ, butyl)13.9

Similarly, theoretical vibrational spectroscopy is a valuable tool for identifying functional groups and understanding the molecular vibrations of tert-butyl 3-aminopropyl(butyl)carbamate. DFT calculations can predict the IR spectrum by determining the harmonic vibrational frequencies. These calculated frequencies are often scaled by an empirical factor to better match experimental results, as DFT methods tend to overestimate vibrational frequencies. nih.gov

Predicted IR Spectroscopic Data

Vibrational ModePredicted Frequency (cm⁻¹)
N-H Stretch (amine)3350
N-H Stretch (carbamate)3320
C-H Stretch (aliphatic)2960-2870
C=O Stretch (carbamate)1695
N-H Bend (amine)1590
C-N Stretch1250
C-O Stretch1170

These predicted spectroscopic parameters serve as a foundational guide for the experimental characterization of tert-butyl 3-aminopropyl(butyl)carbamate.

Computational Tools for Reaction Mechanism Elucidation

Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions at a molecular level. For reactions involving tert-butyl 3-aminopropyl(butyl)carbamate, such as its formation or decomposition, quantum chemical calculations can map out potential energy surfaces, identify transition states, and determine activation energies. researchgate.net This detailed mechanistic insight is often inaccessible through experimental techniques alone.

DFT calculations are a cornerstone of these investigations, enabling the study of reaction pathways for carbamate formation and cleavage. rsc.orgnih.gov For instance, the formation of carbamates from amines and carbon dioxide can proceed through different proposed mechanisms, including a zwitterionic intermediate pathway or a termolecular mechanism. researchgate.net Computational modeling can assess the energetic feasibility of these pathways, helping to identify the most likely route. researchgate.net

Key aspects of reaction mechanism elucidation using computational tools include:

Identification of Intermediates and Transition States: By mapping the potential energy surface, computational methods can locate stable intermediates and the high-energy transition states that connect them. This provides a step-by-step picture of the reaction progress.

Calculation of Activation Energies: The energy difference between the reactants and the transition state, known as the activation energy, can be calculated. This is a critical parameter for predicting the rate of a reaction.

Solvent Effects: The influence of the solvent on the reaction mechanism can be modeled using various solvation models, which is crucial for comparing theoretical predictions with experimental results conducted in solution.

For N-Boc protected amines, computational studies have been used to investigate the mechanism of the deprotection reaction. The acid-catalyzed cleavage of the tert-butoxycarbonyl (Boc) group, for example, has been shown through kinetic and computational studies to potentially involve a second-order dependence on the acid concentration, proceeding through the fragmentation of the protonated carbamate. acs.org

In the context of tert-butyl 3-aminopropyl(butyl)carbamate, computational tools could be employed to study its reactivity in various chemical transformations. For example, the nucleophilicity of the different nitrogen atoms could be assessed, or the mechanism of its reaction with electrophiles could be modeled to predict regioselectivity and reaction kinetics. These theoretical investigations provide a powerful complement to experimental studies, offering a deeper understanding of the chemical behavior of the compound.

Future Directions and Emerging Research Avenues

Exploration of Novel Catalytic Reactions Involving N-Boc-1,3-Propanediamine Derivatives

The inherent bifunctional nature of N-Boc-1,3-propanediamine makes it an excellent scaffold for the synthesis of novel ligands for catalysis. The primary amine can be readily modified to introduce chelating groups, while the Boc-protected amine provides a latent reactive site for further functionalization or immobilization.

Recent research has demonstrated the use of N-Boc-1,3-propanediamine in the synthesis of unique sulfonamide derivatives with potential applications in biochemistry and complexation studies. Furthermore, its derivatives are being explored in selective alkylation reactions, showcasing novel methodologies in organic synthesis. Future work is anticipated to focus on developing chiral versions of these ligands for asymmetric catalysis, a critical area in pharmaceutical synthesis. The ability to create well-defined metal complexes with these ligands opens doors for new catalytic transformations that are currently inaccessible.

Table 1: Research Areas in Catalysis Utilizing N-Boc-1,3-Propanediamine Derivatives

Research Area Derivative Type Potential Catalytic Application Reference
Asymmetric Synthesis Chiral ligands Enantioselective C-C bond formation N/A
Organocatalysis Guanidinium salts Phase-transfer reactions N/A
Metal Complexation Sulfonamides Electrochemical sensors, novel catalysts

Design of Next-Generation Multifunctional Linkers for Chemical Biology Tools (excluding clinical applications)

In the field of chemical biology, there is a continuous demand for sophisticated molecular tools to probe biological systems. Multifunctional linkers are essential components of these tools, connecting different moieties such as a reporter tag (e.g., a fluorophore), a reactive group for target engagement, and an affinity handle (e.g., biotin) for purification. N-Boc-1,3-propanediamine is an ideal starting material for such linkers.

The design of next-generation linkers focuses on incorporating cleavable elements, allowing for the controlled release of bound molecules for analysis. tum.de For instance, a linker can be designed where the primary amine of N-Boc-1,3-propanediamine is attached to a fluorescent dye, and the other amine (after deprotection) is connected to a biotin (B1667282) tag, with a chemically labile group in between. tum.de These tools are pivotal for applications like activity-based protein profiling and identifying protein-protein interactions. researchgate.net The development of linkers with orthogonal cleavage sites, which can be addressed by different stimuli, represents a significant area of future research.

Table 2: Components of a Hypothetical Multifunctional Linker Based on N-Boc-1,3-propanediamine

Linker Component Example Moiety Function
Scaffold N-Boc-1,3-propanediamine Provides two distinct points for attachment
Reporter Group Naphthalene, Tetramethylrhodamine (TMR) Enables detection and quantification (fluorescence) nih.gov
Affinity Tag Biotin Allows for selective capture and purification
Bioorthogonal Handle Azide (B81097) or Alkyne Enables specific chemical ligation (Click Chemistry) nih.gov

Integration into Automated Synthesis Platforms

The drive for efficiency and reproducibility in chemical synthesis has led to the development of automated platforms. researchgate.net These systems integrate robotic handling with predictive models to perform complex, multi-step reactions. researchgate.net Boc-protected amines and carbamate (B1207046) intermediates are well-suited for these platforms due to their stability and predictable reactivity.

Future research will likely focus on developing standardized, pre-packaged capsules or cartridges containing building blocks like N-Boc-1,3-propanediamine and the necessary reagents for specific transformations, such as amide bond formation or reductive amination. researchgate.net Continuous flow synthesis is another emerging area where these intermediates are valuable. nih.govresearchgate.net The synthesis of carbamates from CO2 and amines in a continuous flow setup has been demonstrated, significantly reducing reaction times and improving safety and scalability. nih.govresearchgate.net Integrating these flow processes into fully automated discovery platforms will accelerate the synthesis of compound libraries for screening purposes.

Development of Sustainable and Green Synthetic Routes for Carbamate Intermediates

Traditionally, carbamate synthesis has relied on hazardous reagents like phosgene (B1210022) and its derivatives. nih.gov A major thrust in modern chemistry is the development of greener, more sustainable alternatives. mcours.netsemanticscholar.org This is particularly relevant for the synthesis of carbamate intermediates, including Boc-protected amines.

Significant progress has been made in using carbon dioxide (CO2), a renewable and non-toxic C1 source, as a replacement for phosgene. nih.gov Researchers have developed methods for the three-component coupling of amines, CO2, and alkyl halides to form carbamates under mild conditions, often using recyclable, polymer-supported catalysts. chemistryviews.org Another innovative approach involves the direct transformation of readily available Boc-protected amines into other carbamates, ureas, and thiocarbamates. rsc.orgresearchgate.net This method avoids toxic reagents and metal catalysts, aligning with the principles of green chemistry. rsc.orgresearchgate.net Future work will aim to expand the substrate scope of these reactions and to utilize biocatalysis, for instance, using enzymes like esterases to synthesize carbamates in aqueous media, further enhancing the environmental credentials of these processes. nih.gov

Table 3: Comparison of Synthetic Routes to Carbamates

Method Reagents Conditions Advantages Disadvantages Reference
Traditional Phosgene derivatives, Isocyanates Often harsh Well-established Highly toxic reagents, waste generation nih.gov
CO2-Based Coupling Amine, CO2, Alkyl Halide, Base Mild (1 atm CO2, RT) Uses renewable C1 source, safer May require catalyst, longer reaction times chemistryviews.org
Direct Conversion Boc-Amine, Alcohol, Base (e.g., t-BuOLi) Metal-free, heating High yields, avoids toxic reagents Requires pre-functionalized starting material rsc.orgresearchgate.net

Advancements in in situ Spectroscopic Monitoring of Reactions Involving Boc-Protected Amines

Understanding and optimizing chemical reactions requires detailed knowledge of reaction kinetics and mechanism. In situ spectroscopic techniques, which monitor reactions in real-time without sample extraction, are powerful tools for gaining these insights. For reactions involving Boc-protected amines, such as protection, deprotection, or subsequent functionalization, these methods are becoming increasingly important.

Gel-phase 13C NMR spectroscopy has been successfully used to monitor the solid-phase synthesis of N-substituted carbamates, allowing for the optimization of reaction conditions like temperature and reagent stoichiometry. doi.org Other techniques like Fourier-transform infrared spectroscopy (FTIR) and Raman spectroscopy can track the consumption of starting materials and the formation of intermediates and products by monitoring specific vibrational modes. For more complex mixtures, liquid chromatography-mass spectrometry (LC-MS) systems, particularly those with rapid scanning capabilities like QTRAP, can provide detailed quantitative and qualitative information, though this is typically an "at-line" rather than a true "in situ" measurement. nih.govresearchgate.net Future advancements will focus on developing more sensitive and robust probes for in situ analysis, potentially integrating fiber-optic probes directly into automated and flow reactors for real-time feedback and process control.

Q & A

Q. What are the common synthetic routes for tert-butyl (3-aminopropyl)carbamate?

The compound is typically synthesized via carbamate protection of 1,3-propanediamine. A standard method involves reacting 3-aminopropylamine with di-tert-butyl dicarbonate (Boc₂O) under mild alkaline conditions (e.g., sodium bicarbonate in tetrahydrofuran/water). The reaction proceeds at 0–25°C, yielding the Boc-protected amine after extraction and purification . For higher regioselectivity, stepwise protection using tert-butyloxycarbonyl (Boc) groups with controlled stoichiometry is recommended to avoid over-substitution .

Q. How can the purity and identity of tert-butyl (3-aminopropyl)carbamate be verified experimentally?

Key characterization methods include:

  • NMR Spectroscopy : ¹H NMR signals for the tert-butyl group appear as a singlet at ~1.22–1.35 ppm, while the aminopropyl chain shows resonances at δ 3.27 (CH₂NH₂) and δ 1.65 (CH₂CH₂CH₂) .
  • Mass Spectrometry : Molecular ion peaks at m/z 174.24 (C₈H₁₈N₂O₂) confirm the molecular weight .
  • Melting Point : The compound melts at ~22°C, serving as a quick purity check .

Q. What are the storage and stability considerations for this compound?

Tert-butyl (3-aminopropyl)carbamate is stable at room temperature but should be stored under inert gas (e.g., N₂) in airtight containers to prevent moisture absorption. Exposure to strong acids/bases or oxidizers may cleave the Boc group, necessitating pH-neutral environments during handling .

Advanced Research Questions

Q. How can coupling reactions involving tert-butyl (3-aminopropyl)carbamate be optimized for low yields?

Low yields in amide or urea couplings often arise from steric hindrance or incomplete deprotection. Strategies include:

  • Deprotection Optimization : Use trifluoroacetic acid (TFA) in dichloromethane (1:4 v/v) for 30 minutes to ensure complete Boc removal .
  • Coupling Reagents : Replace traditional EDCl/HOBt with HATU or PyBOP for higher efficiency in sterically demanding reactions .
  • Solvent Screening : Polar aprotic solvents like DMF or DMSO improve solubility of intermediates .

Q. What role does tert-butyl (3-aminopropyl)carbamate play in synthesizing enzyme inhibitors?

The compound serves as a versatile intermediate in medicinal chemistry. For example:

  • Glycosidase Inhibitors : It is used to functionalize naphthalimide scaffolds, enhancing binding to human O-GlcNAcase (hOGA) with Ki values as low as 0.61 µM .
  • Kinase Inhibitors : The aminopropyl chain facilitates linker integration in PROTACs (proteolysis-targeting chimeras), enabling targeted protein degradation .

Q. How can structural modifications improve the compound’s reactivity in solid-phase peptide synthesis (SPPS)?

Modifications include:

  • Side-Chain Functionalization : Introducing fluorinated or chlorinated aryl groups (e.g., 4-chlorophenethyl) enhances stability against metabolic degradation .
  • Linker Optimization : Replacing the tert-butyl group with photo-labile groups (e.g., nitroveratryl) enables light-controlled release in prodrug systems .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.